molecular formula C14H10BrNO2 B8137551 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Cat. No.: B8137551
M. Wt: 304.14 g/mol
InChI Key: LVHFPHSJKMHFPP-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, with the molecular formula C14H10BrNO2C_{14}H_{10}BrNO_2 and a molecular weight of 304.14 g/mol, is an organic compound notable for its potential applications in medicinal chemistry. This compound features a bromine atom, a hydroxymethyl group, and a benzonitrile moiety, which contribute to its biological activity and reactivity. The compound is primarily explored for its role as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

Synthesis

The synthesis of this compound typically involves the reduction of a corresponding aldehyde or ketone using sodium tetrahydroborate in methanol under mild conditions. This method often yields the desired compound with high efficiency, frequently achieving yields close to 100% .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects. Key findings include:

  • Anticancer Properties : Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, analogs of benzonitrile have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in disease pathways. Studies suggest that phenoxy derivatives can inhibit nitric oxide synthases (NOS), which are implicated in inflammatory responses and cancer progression .
  • Pharmacological Potential : The unique structure of this compound allows for modifications that could enhance its therapeutic efficacy or reduce side effects when incorporated into drug formulations .

Case Studies

  • Inhibition of Nitric Oxide Synthase : A study evaluating various phenolic compounds, including derivatives of benzonitrile, demonstrated that these compounds could effectively inhibit different NOS isozymes (nNOS, eNOS, iNOS). This inhibition is crucial for developing anti-inflammatory agents .
  • Anticancer Activity : In vitro studies have shown that related compounds significantly reduce the viability of cancer cell lines. For example, specific analogs were tested against breast cancer cells and exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberSimilarity IndexBiological Activity
4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile906673-45-80.89Anticancer activity
2-Bromo-4,5-dimethoxybenzonitrile109305-98-80.85NOS inhibition
4-(4-Bromo-3-formylphenoxy)benzonitrile906673-54-90.84Potential anti-inflammatory effects
(2-Bromo-5-methoxyphenyl)methanol150192-39-50.80Antioxidant properties
4-Bromo-3-(hydroxymethyl)benzonitrile905710-66-90.78Anticancer activity

Properties

IUPAC Name

2-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-13-6-5-12(7-11(13)9-17)18-14-4-2-1-3-10(14)8-16/h1-7,17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHFPHSJKMHFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=C(C=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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